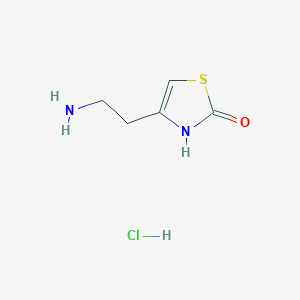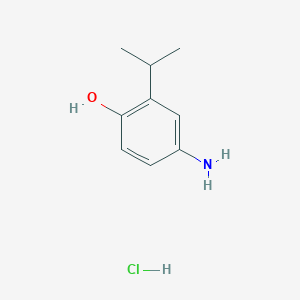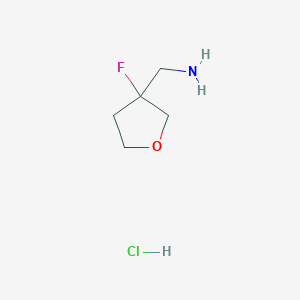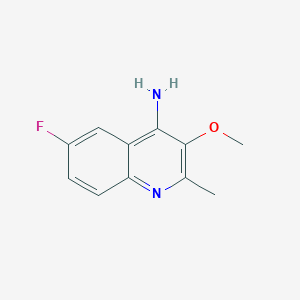
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride
Descripción general
Descripción
AEBSF is an irreversible serine protease inhibitor . It is considered a sulfonyl fluoride and a sulfonylating agent .
Molecular Structure Analysis
The molecular formula for AEBSF is C8H10FNO2S·HCl .
Chemical Reactions Analysis
AEBSF can inhibit acetylcholinesterase (AChE). It inhibits by acylation of the active site of the enzyme .
Physical and Chemical Properties Analysis
AEBSF is a white to almost white powder. It is soluble in water: 50 mg/mL (stable for up to six months if stored refrigerated at a pH of less than 7) .
Aplicaciones Científicas De Investigación
Synthesis and Transformation of 1,3-Azoles
4-Phosphorylated derivatives of 1,3-azoles, including thiazoles, have been synthesized using various methods, and these compounds exhibit a broad spectrum of chemical and biological activities. The synthesis often involves metallic derivatives of imidazole and phosphorus halides, among other techniques. The chemical properties of these phosphorylated azoles include modification reactions of the phosphorus residue, other substituents, and the azole ring, along with reactions involving the disclosure of the azole ring. These processes enable the synthesis of important classes of organic compounds, such as phosphorylated peptidomimetics, which have applications in insecticidal, antihypertensive, and neurodegenerative activities among others (Abdurakhmanova et al., 2018).
Biological Potential of 1,3-Thiazolidin-4-ones
1,3-Thiazolidin-4-ones and their functionalized analogs like glitazones and rhodanines have been identified for their great pharmacological importance, found in various commercial pharmaceuticals. The synthesis and development of these compounds have been ongoing since the mid-19th century, demonstrating their significance in medicinal chemistry. These compounds have shown potential activities against different diseases, highlighting their promising future in the area of medicinal chemistry (Santos et al., 2018).
Chemical and Structural Properties of Thiazolidin-4-ones
Novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, showcasing the versatility of thiazolidin-4-ones in chemical synthesis. These compounds provide insights into their conformation and potential applications in various fields, including medicinal chemistry and material science (Issac & Tierney, 1996).
Pharmacological Evaluation of Thiazole Derivatives
Benzofused thiazole derivatives have been developed as potential antioxidant and anti-inflammatory agents, demonstrating the therapeutic potential of thiazole-based compounds. These studies contribute to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Raut et al., 2020).
Synthesis of Fused Heterocycles
4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including thiazoles, have been used in the synthesis of various heterocyclic compounds, highlighting the synthetic utility of these compounds in creating complex molecular architectures with potential applications in drug discovery and material science (Petrov & Androsov, 2013).
Mecanismo De Acción
Target of Action
The primary targets of 4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride are serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
This compound acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, leading to their inactivation . This modification adds an additional 183.0354 Da to each modified residue .
Biochemical Pathways
The inhibition of serine proteases by this compound affects multiple biochemical pathways. For instance, the inhibition of thrombin disrupts the blood clotting cascade, while the inhibition of trypsin and chymotrypsin affects protein digestion . Furthermore, the compound has been reported to inhibit β-secretase, thereby reducing the production of amyloid-beta (Aβ), a protein implicated in Alzheimer’s disease .
Pharmacokinetics
Its water solubility suggests that it may be well-absorbed in the gastrointestinal tract. Its stability at low pH values indicates that it may resist degradation in the stomach. The compound’s irreversible mode of action implies that its effects may persist even after it is metabolized and excreted.
Result of Action
The inhibition of serine proteases by this compound can have various molecular and cellular effects, depending on the specific proteases involved. For example, the inhibition of digestive enzymes like trypsin and chymotrypsin can affect protein digestion, while the inhibition of clotting factors like thrombin can impact blood coagulation . In addition, the compound’s ability to inhibit β-secretase can reduce the production of Aβ, potentially mitigating the pathogenesis of Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and activity are optimal at low pH values , suggesting that it may be most effective in acidic environments such as the stomach. Furthermore, its water solubility implies that its action may be influenced by hydration status.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-(2-Aminoethyl)-2,3-dihydro-1,3-thiazol-2-one hydrochloride plays a crucial role in biochemical reactions by inhibiting serine proteases. Serine proteases are enzymes that cleave peptide bonds in proteins, and their inhibition can regulate various physiological processes. This compound interacts with enzymes such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein . The nature of these interactions involves the covalent modification of the serine residue in the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in processes such as cell signaling, gene expression, and cellular metabolism . For instance, in human macrophages, this compound inhibits the lysis of leukemic cells without affecting the secretion of tumor necrosis factor-alpha and interleukin-1 beta . Additionally, it has been shown to reduce the production of amyloid-beta protein in neural cells, which is significant in the context of neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves the covalent modification of the hydroxyl group of serine residues in the active site of serine proteases . This modification results in the formation of a sulfonyl enzyme derivative, which is stable and leads to the inhibition of the enzyme’s proteolytic activity . Additionally, this compound can interact with other residues such as tyrosine, lysine, and histidine, although these interactions are less frequent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at low pH values and can maintain its inhibitory activity for up to six months when stored at 4°C . Its stability decreases at pH values higher than 7.0 . Long-term effects on cellular function have been observed, such as the inhibition of tumor necrosis factor-alpha-induced apoptosis in human gastric adenocarcinoma cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to prolong survival in cases of acute Toxoplasma gondii infection . The recommended usage concentration ranges from 0.1 to 1.0 millimolar . At higher doses, potential toxic or adverse effects may occur, although specific threshold effects have not been extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate proteolytic activity. It interacts with enzymes such as trypsin, chymotrypsin, plasmin, thrombin, and kallikrein, inhibiting their activity and thereby affecting metabolic flux and metabolite levels . This inhibition can modulate various physiological processes, including blood coagulation and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its water solubility facilitates its distribution in aqueous environments, and it can accumulate in specific cellular compartments where serine proteases are active .
Subcellular Localization
The subcellular localization of this compound is primarily in compartments where serine proteases are present, such as the cytoplasm and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these specific compartments . The activity and function of the compound are thus closely linked to its subcellular distribution.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-9-5(8)7-4;/h3H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLDEOHYLSKSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)






![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)


![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
